molecular formula C9H14Cl3NO B12573630 5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate CAS No. 611182-32-2

5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate

Cat. No.: B12573630
CAS No.: 611182-32-2
M. Wt: 258.6 g/mol
InChI Key: BSIAYCYRRIMLSR-UHFFFAOYSA-N
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Description

5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C9H14Cl3NO. It is known for its unique structure, which includes a trichloroethanimidate group attached to a methylhexenyl chain. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of 5-Methylhex-2-en-1-ol with 2,2,2-trichloroethanimidic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the trichloroethanimidate group into various molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate involves its interaction with molecular targets through its trichloroethanimidate group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved in these interactions are complex and depend on the specific context of its use .

Comparison with Similar Compounds

Properties

CAS No.

611182-32-2

Molecular Formula

C9H14Cl3NO

Molecular Weight

258.6 g/mol

IUPAC Name

5-methylhex-2-enyl 2,2,2-trichloroethanimidate

InChI

InChI=1S/C9H14Cl3NO/c1-7(2)5-3-4-6-14-8(13)9(10,11)12/h3-4,7,13H,5-6H2,1-2H3

InChI Key

BSIAYCYRRIMLSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=CCOC(=N)C(Cl)(Cl)Cl

Origin of Product

United States

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